6-Fluoroquinazolin-2-amine
CAS No.: 20028-72-2
Cat. No.: VC3291335
Molecular Formula: C8H6FN3
Molecular Weight: 163.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20028-72-2 |
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Molecular Formula | C8H6FN3 |
Molecular Weight | 163.15 g/mol |
IUPAC Name | 6-fluoroquinazolin-2-amine |
Standard InChI | InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |
Standard InChI Key | GYWBVSDGGRQXNQ-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=NC=C2C=C1F)N |
Canonical SMILES | C1=CC2=NC(=NC=C2C=C1F)N |
Introduction
Chemical Structure and Identity
6-Fluoroquinazolin-2-amine (CAS Registry Number: 20028-72-2) is a heterocyclic compound consisting of a quinazoline core structure with fluorine substitution at position 6 and an amino group at position 2. The compound is characterized by the following properties:
Property | Value |
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Chemical Formula | C8H6FN3 |
Molecular Weight | 163.15 g/mol |
Systematic (IUPAC) Name | 6-fluoroquinazolin-2-amine |
Common Synonyms | 2-Amino-6-fluoroquinazoline; 6-fluoro-quinazolin-2-ylamine; 2-Quinazolinamine, 6-fluoro- |
The molecule consists of a bicyclic structure with nitrogen atoms at positions 1 and 3, with the amino group attached to position 2 and the fluorine atom at position 6 of the benzene ring portion of the quinazoline structure .
Physical and Chemical Properties
Understanding the physical and chemical properties of 6-Fluoroquinazolin-2-amine is essential for its proper handling, storage, and application in research settings. The following table summarizes the key physical and chemical properties of this compound:
Property | Value | Note |
---|---|---|
Physical State | Typically a solid | At room temperature |
Boiling Point | 373.7±34.0 °C | Predicted value |
Density | 1.400±0.06 g/cm³ | Predicted value |
pKa | 4.79±0.26 | Predicted value |
Solubility | Limited water solubility | Generally soluble in organic solvents |
These properties highlight the stability of the compound and its potential behavior in various chemical environments . The presence of the fluorine atom contributes to the compound's unique properties, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs.
Applications and Research Significance
6-Fluoroquinazolin-2-amine has diverse applications primarily in the pharmaceutical and agrochemical industries:
Pharmaceutical Applications
The compound serves as a key intermediate in medicinal chemistry, particularly in the development of:
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Enzyme inhibitors with potential anticancer properties
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Anti-inflammatory agents
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Compounds targeting various receptor systems
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Novel therapeutic agents for bacterial and fungal infections
The presence of the fluorine substituent can enhance pharmacokinetic properties of resulting drug candidates, including improved bioavailability and metabolic stability .
Agrochemical Applications
In agricultural chemistry, this compound is utilized as a building block for:
Other Industrial Applications
Beyond pharmaceuticals and agrochemicals, 6-Fluoroquinazolin-2-amine finds use in:
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Polymer chemistry as a monomer for specialized materials
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Development of chemical reagents and catalysts
Structure-Activity Relationships
The structural features of 6-Fluoroquinazolin-2-amine contribute significantly to its utility in various applications:
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The fluorine atom at the 6-position:
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Enhances metabolic stability
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Increases lipophilicity
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Can form unique hydrogen bonding interactions
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May alter the electronic properties of the aromatic system
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The amino group at the 2-position:
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Provides a reactive site for further functionalization
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Can participate in hydrogen bonding
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Contributes to the compound's basic properties
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Often serves as a key pharmacophore in bioactive molecules
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Understanding these structure-activity relationships is crucial for the rational design of new compounds based on this scaffold .
Comparison with Related Compounds
To better understand the unique properties of 6-Fluoroquinazolin-2-amine, it is helpful to compare it with structurally related compounds:
Compound | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
6-Fluoroquinazolin-2-amine | 20028-72-2 | C8H6FN3 | Base compound |
6-Fluoroquinazolin-4-amine | 1190320-08-1 | C8H6FN3 | Amino group at position 4 instead of 2 |
6-fluoro-4-methylquinazolin-2-amine | 171003-71-7 | C9H8FN3 | Additional methyl group at position 4 |
7-Fluoroquinazolin-2-amine | 190274-01-2 | C8H6FN3 | Fluorine at position 7 instead of 6 |
These structural variations can lead to significant differences in biological activity, physicochemical properties, and applications in research and development .
Research Directions and Future Perspectives
Current research involving 6-Fluoroquinazolin-2-amine focuses on several promising areas:
Medicinal Chemistry
Researchers are exploring derivatives of this compound for potential applications in:
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Targeted cancer therapies
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Treatment of inflammatory disorders
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Novel antimicrobial agents
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Central nervous system therapeutics
Material Science Applications
Ongoing investigations include:
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Development of functional polymers
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Creation of specialized coatings
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Design of molecular sensors
Agricultural Science
Active research areas include:
Analytical Methods
Several analytical methods can be employed for the identification and characterization of 6-Fluoroquinazolin-2-amine:
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation
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Infrared (IR) Spectroscopy: For identification of functional groups
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Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis
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UV-Visible Spectroscopy: For determination of absorption characteristics
Chromatographic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume